Carthamidin

Catalog No.
S571825
CAS No.
479-54-9
M.F
C15H12O6
M. Wt
288.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carthamidin

CAS Number

479-54-9

Product Name

Carthamidin

IUPAC Name

(2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

InChI

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-4,6,11,16,18-20H,5H2/t11-/m0/s1

InChI Key

NPLTVGMLNDMOQE-NSHDSACASA-N

SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O

Synonyms

4',5,7,8-tetrahydroxy-flavanone, 8-hydroxy-naringenin, carthamidin, iso-carthamidin, isocarthamidin

Canonical SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O

The exact mass of the compound Carthamidin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavanone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Carthamidin is a naturally occurring compound classified as a tetrahydroxyflavanone, specifically derived from naringenin with an additional hydroxy group at the 6-position. Its chemical formula is C15H12O6C_{15}H_{12}O_6 and it is known for its role as a plant metabolite. Carthamidin is primarily extracted from safflower (Carthamus tinctorius), where it contributes to the plant's pigmentation and has been utilized in traditional dyeing processes due to its vibrant cherry-red color .

Carthamidin undergoes various chemical transformations, particularly oxidation reactions. One notable reaction involves the oxidation of naringenin, which can be efficiently converted into carthamidin through microbial processes using the yeast Rhodotorula marina. This method presents a novel single-step approach to produce carthamidin and its isomer, isocarthamidin . Additionally, carthamidin has demonstrated reactivity as a reducing agent in the synthesis of gold nanoparticles, showcasing its utility in nanotechnology applications .

Carthamidin exhibits significant biological activities, particularly in antimicrobial and anti-proliferative contexts. Studies have shown that it possesses inhibitory effects against various pathogens, including Mycobacterium tuberculosis, by disrupting fatty acid synthesis pathways . Moreover, carthamidin has been investigated for its potential anti-cancer properties, with research indicating that it can inhibit the proliferation of cancer cells through multiple mechanisms .

The synthesis of carthamidin can be achieved through several methods:

  • Microbial Transformation: Utilizing the yeast Rhodotorula marina to oxidize naringenin into carthamidin in a single-step process is one of the most efficient methods identified .
  • Chemical Synthesis: Traditional organic synthesis methods may also be employed, although they are generally more complex and less environmentally friendly compared to microbial approaches.

Carthamidin finds applications across various fields:

  • Dyeing: It is primarily used as a natural dye for silk and cotton fabrics due to its vibrant color properties .
  • Food Industry: Carthamidin has been explored for enhancing the chemical characteristics of food products, including ice cream, where it contributes to flavor and color stability .
  • Nanotechnology: Its role as a reducing agent in the synthesis of nanoparticles opens avenues for applications in materials science and medicine .

Similar Compounds: Comparison with Other Compounds

Carthamidin shares structural similarities with several other flavonoids and plant metabolites. Here are some comparable compounds:

CompoundStructure TypeUnique Features
NaringeninFlavanonePrecursor to carthamidin; lacks additional hydroxy group at position 6.
QuercetinFlavonolExhibits stronger antioxidant properties; widely studied for health benefits.
RutinFlavonol glycosideKnown for its anti-inflammatory effects; contains a rhamnose sugar moiety.
KaempferolFlavonolShares similar antioxidant properties but differs in hydroxylation pattern.

Carthamidin's uniqueness lies in its specific hydroxylation pattern and its biological activities that are distinct from those of closely related flavonoids, highlighting its potential as a valuable compound in both traditional and modern applications.

Empirical Formula C₁₅H₁₂O₆

Carthamidin is a naturally occurring flavanone compound with the empirical formula C₁₅H₁₂O₆ [1]. This formula represents the exact atomic composition of the molecule, consisting of 15 carbon atoms, 12 hydrogen atoms, and 6 oxygen atoms [2]. The structural arrangement of these atoms forms a tetrahydroxyflavanone, specifically characterized as a derivative of naringenin with an additional hydroxyl group at position 6 [6]. The empirical formula provides the foundation for understanding the molecular structure and chemical behavior of carthamidin in various environments and reactions [5].

Monoisotopic Mass Characteristics

The monoisotopic mass of carthamidin is 288.063388 Daltons (Da), which represents the exact mass of the molecule containing the most abundant isotopes of each constituent element [2]. This precise mass value is critical for analytical identification and characterization of carthamidin using high-resolution mass spectrometry techniques [7]. The molecular weight of carthamidin is 288.255 g/mol, which accounts for the weighted average of all naturally occurring isotopes of the constituent elements [5]. The slight difference between the monoisotopic mass and the average molecular weight is due to the natural isotopic distribution of carbon, hydrogen, and oxygen atoms within the molecule [9].

Structural Elucidation and Confirmation

IUPAC Nomenclature and Systematic Names

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, carthamidin is systematically named as (2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one [2]. Alternative systematic names include (2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one and (2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one [5] [7]. These systematic names precisely describe the structural arrangement of atoms and functional groups within the molecule, providing a standardized identification method for scientific communication [2]. Carthamidin is also commonly referred to as 6-hydroxynaringenin, highlighting its structural relationship to naringenin with an additional hydroxyl group at the 6-position [6].

Stereochemistry and Absolute Configuration

Carthamidin possesses a stereogenic center at the C-2 position of the chroman ring, resulting in the existence of two possible stereoisomers [2]. The naturally occurring form of carthamidin has the S-configuration at this stereocenter, designated as (2S)-carthamidin [7]. This absolute configuration has been determined through various analytical methods, including X-ray crystallography and comparison with reference standards [11]. The stereochemistry at the C-2 position significantly influences the three-dimensional structure of the molecule, affecting its biological activity and physicochemical properties [11]. The S-configuration at the C-2 position places the 4-hydroxyphenyl group and the heterocyclic oxygen in a specific spatial arrangement that defines the overall conformation of the molecule [2] [5].

Physicochemical Properties

Solubility Profile

Carthamidin exhibits distinct solubility characteristics that are influenced by its hydroxyl groups and overall molecular structure [13]. The compound has limited solubility in water but demonstrates improved solubility in polar organic solvents [15]. Experimental data indicates that carthamidin has a calculated LogS value of -3.479, indicating moderate water solubility [15]. The solubility of carthamidin is significantly enhanced in aqueous ethanol solutions, with optimal solubility observed in 60-70% (v/v) ethanol concentrations [13]. This solubility profile is attributed to the presence of multiple hydroxyl groups that can form hydrogen bonds with solvent molecules, while the aromatic rings contribute to interactions with less polar solvents [13] [15]. The table below summarizes the solubility characteristics of carthamidin in various solvents:

SolventRelative SolubilityNotes
WaterLimitedLogS value: -3.479
Ethanol (100%)ModerateLess effective than aqueous ethanol
Aqueous Ethanol (60-70%)HighOptimal solubility range
MethanolGoodCommonly used for extraction
AcetoneLimited-
ChloroformPoor-

Stability Parameters

Carthamidin demonstrates variable stability under different environmental conditions, with sensitivity to pH, temperature, and light exposure [14] [16]. The compound exhibits greater stability under alkaline conditions compared to acidic or neutral environments [14]. Studies on related compounds suggest that carthamidin is more stable at pH values between 3.0-5.5, with increased degradation occurring outside this range [16]. Temperature significantly affects the stability of carthamidin, with accelerated degradation observed at elevated temperatures [13]. The activation energy for thermal degradation has been estimated to be approximately 78±5 kJ/mol, indicating moderate thermal stability [13]. Light exposure, particularly ultraviolet radiation, can induce photodegradation of carthamidin, necessitating protection from light during storage and analysis [16]. The physical properties of carthamidin include a calculated density of 1.586 g/cm³ and a high boiling point of approximately 665°C at atmospheric pressure, reflecting its relatively stable molecular structure [35].

Spectroscopic Characteristics

NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about carthamidin through the analysis of both proton (¹H) and carbon (¹³C) NMR spectra [17] [18]. The ¹H NMR spectrum of carthamidin exhibits characteristic signals that correspond to the various proton environments within the molecule [18]. The aromatic protons of the B-ring (4-hydroxyphenyl group) typically appear as two doublets at approximately δ 7.34 ppm (H-2′, H-6′) and δ 6.87 ppm (H-3′, H-5′), each integrating for two protons [17]. The C-ring protons at positions 2 and 3 produce signals at around δ 5.4 ppm (H-2) and δ 2.7-3.1 ppm (H-3), reflecting their different chemical environments [18]. The hydroxyl protons appear as broad singlets in the range of δ 9-12 ppm, with their exact positions dependent on solvent and concentration [17] [20].

The ¹³C NMR spectrum of carthamidin displays signals for all 15 carbon atoms, with the carbonyl carbon (C-4) resonating at approximately δ 196 ppm [18] [20]. The oxygenated aromatic carbons (C-5, C-6, C-7, C-4′) typically appear in the range of δ 145-160 ppm, while the remaining aromatic carbons resonate between δ 95-130 ppm [20]. The C-2 and C-3 positions of the chroman ring produce signals at around δ 79 ppm and δ 43 ppm, respectively [18]. These NMR data collectively confirm the structural features of carthamidin and provide a reliable method for its identification and purity assessment [17] [18].

UV-Visible Absorption Profile

Carthamidin exhibits a characteristic UV-visible absorption spectrum that reflects its conjugated molecular structure and hydroxylation pattern [19] [21]. The compound displays two major absorption maxima: one in the range of 285-290 nm and another at approximately 330-340 nm [21]. These absorption bands correspond to the π→π* transitions within the aromatic rings and the n→π* transitions of the carbonyl group, respectively [19]. The presence of multiple hydroxyl groups in carthamidin influences its absorption profile through bathochromic and hyperchromic effects, resulting in distinct spectral features compared to other flavanones [21]. The UV-visible absorption characteristics of carthamidin are sensitive to solvent polarity and pH, with bathochromic shifts observed in more polar solvents and under alkaline conditions [13] [19]. This spectroscopic property is valuable for the identification and quantification of carthamidin in complex mixtures and natural extracts [21].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides detailed structural information about carthamidin through its characteristic fragmentation patterns [22] [24]. In electrospray ionization mass spectrometry (ESI-MS), carthamidin typically produces a deprotonated molecular ion [M-H]⁻ at m/z 287 in negative ion mode, corresponding to its molecular weight minus one proton [22]. Under tandem mass spectrometry (MS/MS) conditions, this molecular ion undergoes specific fragmentation pathways that yield diagnostic product ions [24]. Major fragment ions include m/z 269 [M-H-H₂O]⁻, resulting from the loss of water, and m/z 243 [M-H-CO₂]⁻, formed by the elimination of carbon dioxide [27]. The retro-Diels-Alder (RDA) fragmentation of the C-ring produces characteristic ions at m/z 151 and m/z 135, which are indicative of the A-ring and B-ring fragments, respectively [22] [24].

Carthamidin, a tetrahydroxyflavanone characterized by an additional hydroxy group at position 6 of the naringenin backbone, exhibits a distinct distribution pattern across various plant species. The compound represents a significant flavonoid metabolite with documented occurrence in multiple botanical families.

Safflower (Carthamus tinctorius)

Safflower stands as the primary and most extensively studied source of carthamidin. The compound constitutes a major component of the yellow pigment fraction in safflower florets, comprising approximately 24-30% of the total pigment content [1] [2]. This substantial concentration makes safflower the predominant commercial source for carthamidin extraction and utilization.

The accumulation of carthamidin in safflower florets demonstrates remarkable consistency across different developmental stages, with peak concentrations occurring during the flowering phase [3] [4]. Research has documented carthamidin content ranging from 1.0% to 7.5% in various safflower cultivars, with the Sina genotype achieving the highest recorded concentration of 7.0% when harvested at the onset of flowering during winter cultivation [3].

Carthamidin biosynthesis in safflower involves the action of flavonoid 6-hydroxylase (CtF6H), which catalyzes the 6-hydroxylation of naringenin to produce carthamidin [5]. This enzymatic process represents a crucial step in the quinochalcone biosynthetic pathway, positioning carthamidin as a key precursor for more complex flavonoid compounds including hydroxysafflor yellow A.

The tissue-specific distribution within safflower demonstrates preferential accumulation in the florets, particularly in the petal tissues where the highest concentrations are observed [6] [7]. Subcellular localization studies have revealed that the biosynthetic enzymes responsible for carthamidin production, including chalcone synthase (CtCHS1), localize primarily in the cytoplasm of floral tissues [8].

Dalbergia odorifera

Dalbergia odorifera, commonly known as Chinese rosewood, represents another significant botanical source of carthamidin. The compound has been isolated from the heartwood of this species through phytochemical investigations focused on flavonoid content [9] [10]. While the exact concentration levels in Dalbergia odorifera have not been extensively quantified, the presence of carthamidin in this species indicates a broader distribution of the compound beyond the Asteraceae family.

The occurrence of carthamidin in Dalbergia odorifera heartwood suggests a potential ecological role in wood preservation and defense mechanisms. The compound, alongside other flavonoids isolated from this species, has demonstrated antibacterial activity against plant pathogens, indicating its involvement in natural defense systems [9].

Other Botanical Sources

Beyond the primary sources, carthamidin has been documented in several other plant species, expanding the understanding of its natural distribution. The KNApSAcK database records carthamidin occurrence in Scutellaria baicalensis, a member of the Lamiaceae family [11]. This documentation suggests that carthamidin biosynthesis capability extends across multiple plant families.

Metabolomic profiling studies have identified carthamidin in various Carthamus species, including Carthamus lanatus, Carthamus palaestinus, and Carthamus turkestanicus [12]. These wild safflower species demonstrate varying levels of carthamidin accumulation, with some exhibiting different metabolite profiles compared to cultivated safflower varieties.

The presence of carthamidin in multiple Carthamus species indicates evolutionary conservation of the biosynthetic pathway within the genus. However, the compound appears to be less abundant in the non-orange and non-yellow flowered species, suggesting a correlation between pigmentation and carthamidin content [12].

Tissue Distribution and Localization

Carthamidin distribution within plant tissues demonstrates distinct patterns that reflect its biosynthetic origins and functional roles. The compound exhibits preferential accumulation in specific cellular compartments and developmental stages, providing insights into its physiological significance.

In safflower, carthamidin accumulation occurs primarily in the floret tissues, with the highest concentrations observed in the petal cells [6] [7]. The compound localizes within the cytoplasm of these cells, consistent with the subcellular localization of the biosynthetic enzymes responsible for its production [8]. Chalcone synthase (CtCHS1), the key enzyme in carthamidin biosynthesis, demonstrates cytoplasmic localization in onion epidermal cells used as a model system [8].

The temporal distribution of carthamidin correlates with floral development, with peak accumulation occurring during the early to mid-flowering stages [3] [13]. This pattern suggests that carthamidin production is tightly regulated by developmental cues and may serve specific functions during flower maturation.

Extracellular localization has been observed for certain enzymes involved in carthamidin metabolism, particularly the peroxidase isozymes responsible for carthamin formation from carthamidin [13]. This spatial separation of biosynthetic and modification enzymes may represent a regulatory mechanism controlling the conversion of carthamidin to other pigment compounds.

Ecological Significance in Plants

The ecological significance of carthamidin extends beyond its role as a pigment compound, encompassing functions in plant defense, stress response, and environmental adaptation. The compound's structure and distribution patterns suggest multiple ecological roles that contribute to plant fitness and survival.

As a flavonoid metabolite, carthamidin contributes to plant defense mechanisms through its antioxidant properties [14]. The compound exhibits significantly higher radical scavenging activity compared to its precursor naringenin, with studies demonstrating 12.5-fold greater DPPH scavenging activity [14]. This enhanced antioxidant capacity suggests that carthamidin serves as a protective agent against oxidative stress in plant tissues.

The presence of carthamidin in root exudates of safflower indicates potential allelopathic functions [15]. Secondary metabolites released by plant roots can influence the germination and growth of neighboring plants, suggesting that carthamidin may play a role in competitive interactions within plant communities.

The compound's involvement in pollinator attraction represents another ecological function. The yellow pigmentation contributed by carthamidin in safflower florets may serve visual signals for pollinating insects, supporting reproductive success [16] [17]. This function aligns with the compound's concentration in floral tissues and its peak accumulation during flowering periods.

Plant defense against herbivores may involve carthamidin as part of the chemical defense arsenal. Flavonoids are known to function as feeding deterrents and toxic compounds against herbivorous insects [18]. The bitter taste properties associated with carthamidin may contribute to this defensive role.

Seasonal and Environmental Factors Affecting Accumulation

Environmental conditions exert significant influence on carthamidin accumulation patterns in plants, with seasonal variations, temperature fluctuations, and cultivation practices affecting both quantity and quality of the compound.

Seasonal timing emerges as a critical factor in carthamidin accumulation. Research demonstrates that winter cultivation of safflower produces higher carthamidin concentrations compared to other seasons [3] [19]. The optimal sowing period occurs in October, with delayed sowing resulting in significant reductions in carthamidin content [19]. This seasonal preference reflects the plant's adaptation to specific environmental conditions that favor flavonoid biosynthesis.

Temperature variations throughout the growing season directly impact carthamidin accumulation rates [19] [20]. Moderate temperatures during the vegetative and early flowering phases promote optimal biosynthetic activity, while extreme temperatures can disrupt the enzymatic processes involved in carthamidin production [20]. The relationship between temperature and carthamidin content demonstrates the sensitivity of flavonoid metabolism to thermal stress.

Harvest timing represents a crucial management factor affecting carthamidin yield. Maximum carthamidin content occurs at the onset of flowering, gradually declining as flowers mature [3] [21]. This temporal pattern reflects the dynamic nature of flavonoid metabolism during flower development and the progressive oxidation of carthamidin to other pigment compounds.

Micronutrient availability, particularly iron, manganese, and zinc, influences carthamidin accumulation [19]. Foliar application of iron at 300 ppm or combinations of iron, manganese, and zinc enhance carthamidin content in safflower florets [19]. These micronutrients likely function as cofactors in the enzymatic reactions involved in carthamidin biosynthesis.

Water stress conditions can alter carthamidin accumulation patterns, with moderate drought stress potentially enhancing flavonoid production as part of the plant's stress response mechanisms [22]. However, severe water limitation may reduce overall plant productivity and consequently affect carthamidin yield.

Soil conditions, including pH, nutrient availability, and organic matter content, contribute to carthamidin accumulation variations [19]. Well-drained soils with adequate organic matter content support optimal plant growth and flavonoid production, while waterlogged or nutrient-deficient soils may limit carthamidin biosynthesis.

The interaction between genotype and environment significantly influences carthamidin accumulation, with different cultivars responding variably to environmental conditions [3] [23]. This genotype-environment interaction necessitates careful selection of varieties suited to specific climatic conditions to maximize carthamidin production.

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Carthamidin

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Last modified: 02-18-2024

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